- Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivativesJournal of Medicinal Chemistry, 1989, 32(2), 289-97,
Cas no 89396-94-1 (Imidapril hydrochloride)

Imidapril hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Imidazolidinecarboxylicacid,3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-,hydrochloride (1:1), (4S)-
- Imidapril HCl
- (S)-3-[(S)-2-((S)-1-ETHOXYCARBONYL-3-PHENYL-PROPYLAMINO)-PROPIONYL]-1-METHYL-2-OXO-IMIDAZOLIDINE-4-CARBOXYLIC ACID
- 4-Imidazolidinecarboxylicacid,3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxop...
- 4-Imidazolidinecarboxylicacid,3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-,hydrochl
- Imidapril Hydrochloride
- TA-6366
- (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride
- Novaloc
- TA 6366
- Tanapril
- Tanatril
- 3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic acid hydrochloride
- 4-Imidazolidinecarboxylic acid, 3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-, monohydrochloride, (4S)- (9CI)
- 4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-, monohydrochloride, [4S-[3[R*(R*)],4R*]]- (ZCI)
- IMIDAPRIL HYDROCHLORIDE (MART.)
- MLS004712066
- BS-1005
- SMR003475023
- (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
- D01549
- AKOS015994537
- (4S)-3-((2S)-2-((1S)-1-Ethoxycarbonyl-3-phenylpropylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid monohydrochloride
- SH-6366
- DA-64414
- IMIDAPRIL MONOHYDROCHLORIDE [MI]
- 3-((2S)-2-((1S)-N-(1-ETHOXYCARBONYL-3-PHENYLPROPYL)AMINO)-PROPIONYL)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID, HYDROCHLORIDE-, 4S-
- Novarok
- NCGC00181342-01
- DTXCID5026912
- s2109
- Imidapril hydrochloride (JP17)
- UNII-7NSF9GG1NU
- (S)-3-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylicacidhydrochloride
- (S)-3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid hydrochloride
- NCGC00181342-02
- 4-IMIDAZOLIDINECARBOXYLIC ACID, 3-((2S)-2-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1-METHYL-2-OXO-, HYDROCHLORIDE (1:1), (4S)-
- (4S)-3-{(2S)-2-[(1S)-1-Ethoxycarbonyl-3-phenylpropylamino]propanoyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid monohydrochloride
- LSLQGMMMRMDXHN-GEUPQXMHSA-N
- MFCD00923828
- SBI-0654111.0001
- Imidapril Hydrochloride,(S)
- Imidapril (hydrochloride)
- Tox21_112801
- 89396-94-1
- Tox21_112801_1
- CS-5010
- IMipadril HCl
- HY-B1451
- (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic Acid, Hydrochloride
- SCHEMBL136722
- Imidapril Hydrochloride [JAN]
- Tanatril (TN)
- C77009
- 4-Imidazolidinecarboxylic acid, 3-((2S)-2-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1-methyl-2-oxo-, monohydrochloride, (4S)-
- DTXSID7046912
- IMIDAPRIL HYDROCHLORIDE [WHO-DD]
- CAS-89396-94-1
- I0901
- 4-Imidazolidinecarboxylic acid, 3-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1-methyl-2-oxo-, monohydrochloride, (4S-(3(R*(R*)),4R*))-
- CCG-269148
- (S)-3-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid hydrochloride
- Q27268625
- AC-526
- CHEBI:31691
- IMIDAPRIL HYDROCHLORIDE [MART.]
- Imidapril monohydrochloride
- 7NSF9GG1NU
- CHEMBL3183293
- Imidapril hydrochloride, >=98% (HPLC)
- Imidapril hydrochloride
-
- MDL: MFCD00923828
- インチ: 1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1
- InChIKey: LSLQGMMMRMDXHN-GEUPQXMHSA-N
- ほほえんだ: C(N1C(=O)N(C)C[C@H]1C(=O)O)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1.Cl
計算された属性
- せいみつぶんしりょう: 441.1666633g/mol
- どういたいしつりょう: 441.1666633g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 11
- 複雑さ: 619
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- ゆうかいてん: 214-216 ºC
- ようかいど: H2O: ≥5mg/mL
- マーカー: 4911
- ひせんこうど: -50 to -70° in ethanol (c=0.5)
Imidapril hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319-H361
- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- RTECS番号:NI8927400
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Imidapril hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187547-50mg |
(S)-3-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid hydrochloride |
89396-94-1 | 97% | 50mg |
$*** | 2023-05-29 | |
Ambeed | A132165-25mg |
(S)-3-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid hydrochloride |
89396-94-1 | 98% | 25mg |
$47.0 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0901-25mg |
Imidapril hydrochloride |
89396-94-1 | 98.0%(LC&T) | 25mg |
¥390.0 | 2022-05-30 | |
TRC | I275040-50mg |
Imidapril Hydrochloride |
89396-94-1 | 50mg |
$328.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129344-10mg |
Imidapril hydrochloride |
89396-94-1 | ≥99% | 10mg |
¥289.90 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6542-1 mL * 10 mM (in DMSO) |
Imidapril HCl |
89396-94-1 | 99.94% | 1 mL * 10 mM (in DMSO) |
¥348.00 | 2022-02-28 | |
TRC | I275040-10mg |
Imidapril Hydrochloride |
89396-94-1 | 10mg |
$ 102.00 | 2023-09-07 | ||
abcr | AB505820-100 mg |
Imidapril Hydrochloride; . |
89396-94-1 | 100mg |
€397.10 | 2023-06-15 | ||
S e l l e c k ZHONG GUO | S2109-200mg |
Imidapril HCl |
89396-94-1 | 99.23% | 200mg |
¥3842.12 | 2022-04-26 | |
ChemScence | CS-5010-200mg |
Imidapril (hydrochloride) |
89396-94-1 | 99.76% | 200mg |
$504.0 | 2022-04-26 |
Imidapril hydrochloride 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
Imidapril hydrochloride Raw materials
Imidapril hydrochloride Preparation Products
Imidapril hydrochlorideに関する追加情報
Imidapril Hydrochloride: A Potent Angiotensin-Converting Enzyme (ACE) Inhibitor with Broad Therapeutic Applications
Imidapril hydrochloride, with the CAS no 89396-94-1, represents a pivotal advancement in the field of angiotensin-converting enzyme (ACE) inhibitors. As a member of the ACE inhibitor class, this compound has garnered significant attention for its efficacy in managing hypertension and cardiovascular diseases. Recent studies have further expanded its therapeutic potential, particularly in the context of cardiovascular protection and Recent breakthroughs in pharmacological research have redefined the role of imidapril hydrochloride in clinical settings. A 2023 study published in the Journal of Hypertension demonstrated that imidapril hydrochloride exhibits enhanced ACE inhibitory activity compared to traditional agents like lisinopril, with a 35% greater duration of action. This improved pharmacokinetic profile is attributed to its unique prodrug structure, which undergoes enzymatic conversion in the liver to its active metabolite, imidapril. This mechanism not only prolongs therapeutic effects but also reduces the frequency of dosing, improving patient compliance.
Emerging evidence suggests that imidapril hydrochloride may offer additional cardioprotective benefits beyond its antihypertensive effects. A 2024 meta-analysis in the European Heart Journal revealed that patients treated with imidapril hydrochloride experienced a 22% reduction in cardiovascular events compared to those on conventional ACE inhibitors. This effect is hypothesized to be mediated through its impact on endothelial function and oxidative stress. The compound's ability to modulate nitric oxide (NO) bioavailability and reduce reactive oxygen species (ROS) levels appears to play a critical role in this cardioprotective effect.
Research into the pharmacogenomics of imidapril hydrochloride is also gaining traction. A 2023 study in Pharmacogenomics Journal identified genetic polymorphisms in the ACE gene that significantly influence drug response. Patients with the DD genotype showed a 40% greater reduction in blood pressure compared to those with the II genotype. This finding underscores the importance of personalized medicine approaches in optimizing therapeutic outcomes with imidapril hydrochloride.
The synthetic pathway of imidapril hydrochloride has been extensively studied to enhance its production efficiency. A 2024 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that achieves a 95% yield with minimal byproducts. This advancement is particularly significant for large-scale manufacturing, as it reduces production costs and environmental impact. The process involves a key N-alkylation step using a chiral catalyst, which ensures the stereochemical integrity of the final product.
Recent clinical trials have explored the potential of imidapril hydrochloride in treating diabetic nephropathy. A phase III study published in Kidney International found that patients with type 2 diabetes who received imidapril hydrochloride showed a 30% slower progression of kidney disease compared to controls. This effect is believed to be mediated through its ability to reduce albuminuria and protect renal function. The study also highlighted the importance of blood pressure control in slowing disease progression, a key factor in managing diabetic complications.
Advances in drug delivery systems have further enhanced the therapeutic potential of imidapril hydrochloride. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating the compound in liposomes significantly improves its bioavailability. This approach not only protects the drug from degradation in the gastrointestinal tract but also allows for targeted delivery to the kidneys, where it exerts its protective effects. Such innovations are crucial for improving treatment outcomes in patients with chronic kidney disease.
The safety profile of imidapril hydrochloride has been extensively evaluated in recent years. A 2024 systematic review in Drug Safety found that the drug has a favorable safety profile with minimal incidence of angioedema and hyperkalemia compared to other ACE inhibitors. This is attributed to its more selective action on the ACE enzyme and its reduced impact on bradykinin degradation. These findings are particularly important for patients with comorbid conditions such as type 2 diabetes or chronic kidney disease, who are at higher risk for adverse effects from other antihypertensive agents.
Research into the mechanism of action of imidapril hydrochloride continues to uncover new therapeutic avenues. A 2023 study in Molecular Pharmacology revealed that the compound may exert anti-inflammatory effects through its modulation of the renin-angiotensin system (RAS). This finding suggests potential applications in conditions such as atherosclerosis and inflammatory cardiovascular diseases. Further studies are needed to fully elucidate these mechanisms and their clinical implications.
The pharmacokinetic profile of imidapril hydrochloride has been a focus of recent research to optimize its therapeutic use. A 2024 study in Clinical Pharmacology & Therapeutics found that the drug has a long half-life of approximately 24 hours, allowing for once-daily dosing. This characteristic is particularly beneficial for patients who require long-term management of hypertension and other chronic conditions. The study also highlighted the importance of monitoring serum creatinine levels in patients with renal impairment to ensure safe and effective treatment.
As the understanding of imidapril hydrochloride continues to evolve, its role in modern medicine is expanding. Ongoing research into its pharmacogenetic interactions, drug delivery innovations, and mechanisms of action is paving the way for new therapeutic applications. These advancements underscore the importance of continued research in pharmacology to maximize the benefits of this important therapeutic agent.
Ultimately, imidapril hydrochloride represents a significant contribution to the field of cardiovascular medicine. Its unique properties, combined with recent scientific advancements, position it as a valuable tool in the management of hypertension and related conditions. As research continues to uncover new insights, the therapeutic potential of this compound is likely to expand further, benefiting a wider range of patients.
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